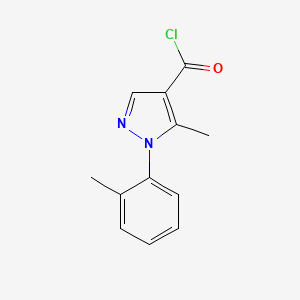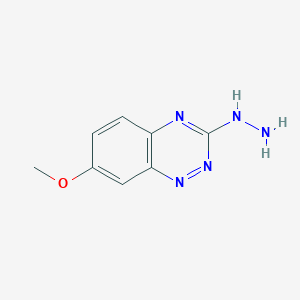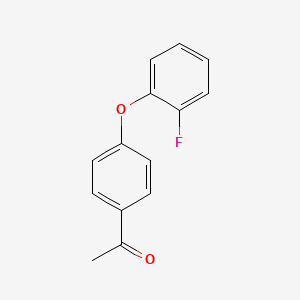
4'-(2-Fluorophenoxy)acetophenone
Übersicht
Beschreibung
“4’-(2-Fluorophenoxy)acetophenone” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.23 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “4’-(2-Fluorophenoxy)acetophenone” has been reported in the literature. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were designed and synthesized via Passerini reaction .
Molecular Structure Analysis
The molecular structure of “4’-(2-Fluorophenoxy)acetophenone” consists of a central carbon atom bonded to a phenyl group and a fluorophenoxy group .
Wissenschaftliche Forschungsanwendungen
Biological Baeyer–Villiger Oxidation
The biological Baeyer–Villiger oxidation process, applied to fluorinated acetophenones including 4'-(2-Fluorophenoxy)acetophenone, utilizes 19F nuclear magnetic resonance (NMR) for monitoring. This method characterizes the conversion of such compounds, revealing that whole cells of Pseudomonas fluorescens ACB and purified 4′-hydroxyacetophenone monooxygenase (HAPMO) can convert these substrates into valuable synthons for the production of industrially relevant chemicals, without accumulating fluorophenyl acetates (Moonen, Rietjens, & van Berkel, 2001).
Green Acylation Method
A green acylation method of resorcinol with acetic acid demonstrates the utility of 4'-(2-Fluorophenoxy)acetophenone derivatives in synthesizing 2',4'-dihydroxyacetophenone, a significant intermediate for commercial applications. This approach emphasizes the use of non-polluting and reusable catalysts, aligning with principles of green chemistry and providing a sustainable alternative for synthesizing acetophenone derivatives (Yadav & Joshi, 2002).
Antimycobacterial Activity
Novel derivatives of 4'-(2-Fluorophenoxy)acetophenone, particularly 4-[5-(4-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, have shown promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This highlights the potential therapeutic applications of these compounds in treating tuberculosis, especially drug-resistant strains (Ali & Yar, 2007).
Isolation and Purification Techniques
High-speed counter-current chromatography (HSCCC) has been effectively used to isolate and purify 4'-(2-Fluorophenoxy)acetophenone derivatives from the Chinese medicinal plant Cynanchum bungei Decne. This method provides a rapid and efficient means to obtain high-purity compounds for further pharmaceutical and chemical studies (Liu et al., 2008).
C-H Activation in Organic Synthesis
The interaction of 4'-(2-Fluorophenoxy)acetophenone with a trihydride-stannyl-osmium(IV) complex demonstrates the potential of C-H activation in organic synthesis. This reaction pathway offers a novel approach to modifying the chemical structure of fluorinated aromatic ketones, providing insights into the development of new synthetic methodologies (Esteruelas et al., 2003).
Zukünftige Richtungen
The future directions of “4’-(2-Fluorophenoxy)acetophenone” could involve further exploration of its potential biological activities. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were evaluated for their in vitro biological activities against c-Met kinase and five selected cancer cell lines . This suggests potential applications in the field of anticancer drug discovery.
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIXDASSQPMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374633 | |
| Record name | 4'-(2-Fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2-Fluorophenoxy)acetophenone | |
CAS RN |
58775-91-0 | |
| Record name | 4'-(2-Fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



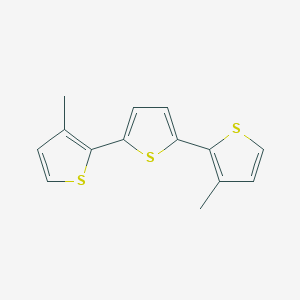
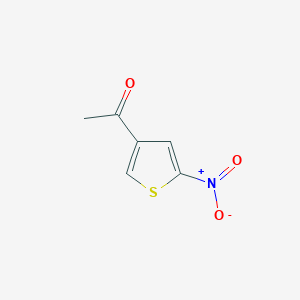
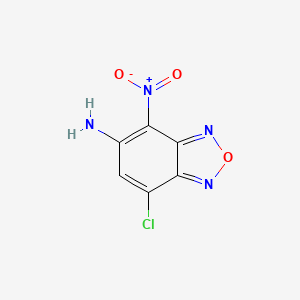
![(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1596826.png)
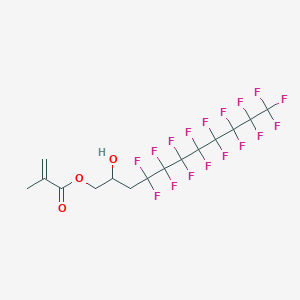
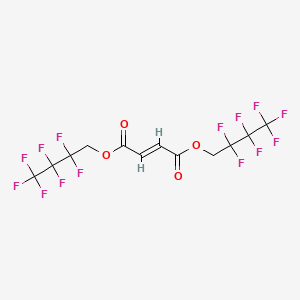
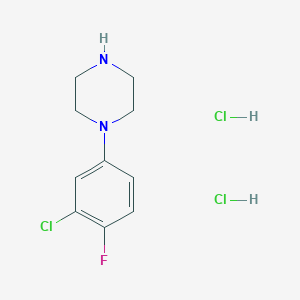
![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)
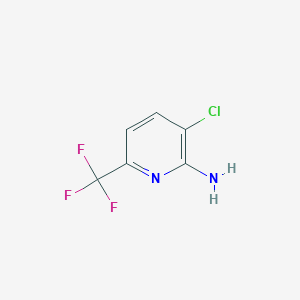
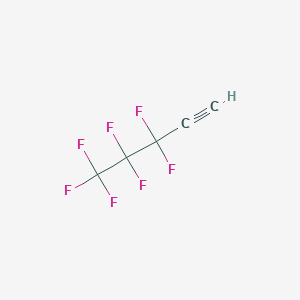
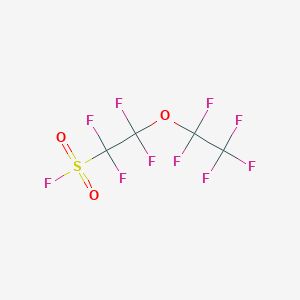
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)
